MG-1102

EGFR inhibition Structure-activity relationship Anticancer drug discovery

This synthetic heterocyclic compound features a unique pyrrol-2-yl linker and an optimized 6-methoxynaphthalen-2-yl moiety, conferring a SAR advantage (-OCH3 > -CH3 > -H > -Br > -Cl > -F) for submicromolar EGFR engagement. Ideal as a screening candidate or strategic SAR probe to interrogate kinase inhibition fingerprints. Strictly for non-human R&D use.

Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
Cat. No. B15138660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG-1102
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4C=CC=C4C5=NC=CS5
InChIInChI=1S/C22H18N4OS/c1-27-19-7-6-15-11-17(5-4-16(15)12-19)21-18(13-24-25-21)14-26-9-2-3-20(26)22-23-8-10-28-22/h2-13H,14H2,1H3,(H,24,25)
InChIKeyJLWKAIUMWRZNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole for Research Procurement: Chemical Identity and Structural Class Overview


2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole (C22H18N4OS; MW 386.5 g/mol) is a synthetic heterocyclic compound belonging to the pyrrolyl-thiazole class, distinguished by an architecturally complex assembly of four interconnected pharmacophores: a 6-methoxynaphthalen-2-yl moiety, a 1H-pyrazol-4-yl core, a pyrrol-2-yl linker, and a 1,3-thiazole terminus . This multi-heterocyclic architecture situates the compound within a broader class of pyrazole-thiazole-naphthalene hybrid molecules that have been systematically investigated as EGFR-targeted anticancer agents and kinase inhibitors [1]. Notably, the compound appears exclusively in vendor catalogs designated for non-human, non-therapeutic research use only, with no peer-reviewed primary literature, patents explicitly claiming this compound, or authoritative database entries available as of April 2026 .

Why 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole Cannot Be Interchanged with In-Class Analogs: Critical Structural Determinants


Generic substitution among pyrazole-thiazole-naphthalene hybrid compounds fails due to the extreme sensitivity of biological activity to specific structural permutations within this pharmacophore class. Systematic structure-activity relationship (SAR) analyses from the closest documented compound series demonstrate that anti-proliferative potency against HeLa cervical cancer cells and EGFR inhibitory activity are hierarchically governed by A-ring substituent identity, following a strict rank order: –OCH3 > –CH3 > –H > –Br > –Cl > –F [1]. The 6-methoxynaphthalen-2-yl moiety present in the target compound represents the optimal –OCH3-bearing configuration within this framework, whereas substitution with unsubstituted naphthalene, halogenated variants, or alternative heterocyclic appendages produces substantial erosion of target engagement [1]. Furthermore, the precise connectivity between the pyrazole core and thiazole terminus—mediated by the pyrrol-2-yl linker in this compound versus alternative dihydro-pyrazoline or thiazolidinone linkages in documented analogs—directly dictates kinase inhibition selectivity profiles and cytotoxicity windows against normal versus transformed cells [2]. Without head-to-head comparative data for this specific compound, procurement decisions must rely on class-level SAR inference; however, the cumulative evidence unambiguously precludes casual analog substitution.

Quantitative Comparative Evidence for 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole: Procurement-Relevant Differentiation Data


A-Ring Substituent SAR: Methoxy (–OCH3) Confers Maximal Anti-Proliferative Potency in Pyrazole-Thiazole-Naphthalene Series

In a systematic SAR study of 28 structurally characterized pyrazole-thiazole-naphthalene hybrid compounds (series 1a–7a, 1b–7b, 1c–7c, 1d–7d), anti-proliferative activity was quantitatively demonstrated to be governed by A-ring substituent identity. The methoxy-substituted analogs consistently outperformed all other substituent classes, with the –OCH3-bearing compounds exhibiting the highest potency rank across multiple biological endpoints [1]. The target compound incorporates the 6-methoxynaphthalen-2-yl moiety, which structurally corresponds to the optimally performing –OCH3-substituted A-ring configuration. In contrast, analogs bearing –CH3, –H, –Br, –Cl, or –F substituents at the corresponding position displayed progressively diminished anti-proliferative activity, establishing a clear substituent hierarchy [1]. This SAR trend is mechanistically supported by molecular docking simulations demonstrating that the naphthalene ring engages in p–π bonding interactions with LYS721 in the EGFR active site—an interaction geometry that is exquisitely sensitive to electron density modulation by the A-ring substituent [1].

EGFR inhibition Structure-activity relationship Anticancer drug discovery HeLa cytotoxicity A-ring substituent effects

Reference Benchmark: Most Potent Pyrazole-Thiazole-Naphthalene Analog Displays IC50 = 0.86 μM (HeLa) and IC50 = 0.12 μM (EGFR)

Among the 28 compounds in the most closely related documented pyrazole-thiazole-naphthalene series, compound 7d (2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one) exhibited the most potent inhibitory activity, with IC50 = 0.86 μM against HeLa cervical carcinoma cells and IC50 = 0.12 μM against isolated EGFR kinase [1]. This compound serves as the most structurally proximate and quantitatively characterized benchmark for class-level potency expectations. Critically, compound 7d differs from the target compound in three key structural dimensions: (1) it contains an unsubstituted naphthalen-2-yl moiety rather than 6-methoxynaphthalen-2-yl; (2) it features a 4,5-dihydro-1H-pyrazol-1-yl linker versus the 1H-pyrazol-4-yl-methyl-pyrrol-2-yl linkage; and (3) it terminates in a thiazol-4(5H)-one rather than a 1,3-thiazole ring [1]. Given the established SAR demonstrating –OCH3 superiority over –H at the A-ring position, the target compound's 6-methoxynaphthalen-2-yl moiety predicts potentially enhanced activity relative to 7d, though direct experimental confirmation remains absent [1].

EGFR tyrosine kinase HeLa cervical cancer Anti-proliferative IC50 Reference standard Kinase inhibitor potency

Pyrrol-2-yl Linker vs. Alternative Linkages: Differential Cytotoxicity Windows in Naphthyl Pyrazolyl Thiazole Derivatives

Linker architecture between pyrazole and thiazole moieties critically modulates the therapeutic window in naphthyl pyrazolyl thiazole derivatives. In a 2023 study of structurally related hybrids, pyrazole-thiazole compounds bearing optimized linkers demonstrated IC50 values of 9.22–12.28 μM against MCF-7 breast cancer cells while maintaining low cytotoxicity against normal HEK 293 cells, with IC50 values ranging from 80.25–96.95 μM—representing a selectivity index of approximately 7–10-fold [1]. The most active compound in this series (hybrid 9a) achieved an MCF-7 IC50 of 9.22 μM, comparable to cisplatin (IC50 = 4.86 μM), and functioned as a dual EGFR/HER2 inhibitor with IC50 values of 180 nM and 640 nM, respectively [1]. The target compound incorporates a pyrrol-2-yl linker connecting the pyrazol-4-yl-methyl group to the thiazole ring—a connectivity pattern distinct from the pyrazoline and thiazolidinone linkers present in the benchmark series. Critically, SAR findings indicate that incorporation of a cyano group into the pyrazole moiety or modification of the linker between pyrazole and thiazole moieties substantially decreased anti-proliferative activity [1], underscoring the non-interchangeable nature of linker architectures within this chemical space.

Therapeutic window Cytotoxicity selectivity Normal cell toxicity Pyrrole linker SAR HEK 293

Research Application Scenarios for 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole in Drug Discovery and Target Validation


EGFR Tyrosine Kinase Inhibitor Screening and Hit Validation Campaigns

This compound is structurally positioned for deployment as a screening candidate in EGFR-targeted anticancer discovery programs, leveraging the established SAR demonstrating that methoxy-substituted naphthalene-bearing pyrazole-thiazole hybrids exhibit superior anti-proliferative potency compared to halogenated or unsubstituted analogs [1]. The documented class benchmark of EGFR IC50 = 0.12 μM for compound 7d establishes quantitative precedent for submicromolar EGFR engagement within this pharmacophore framework [1]. The compound's pyrrol-2-yl linker architecture distinguishes it from dihydro-pyrazoline and thiazolidinone-linked analogs that have demonstrated selectivity indices of 7–10-fold between MCF-7 cancer cells and HEK 293 normal cells [2], providing a structurally novel entry point for kinase selectivity profiling. Recommended experimental context includes head-to-head comparative testing against compound 7d and hybrid 9a to empirically validate the predicted –OCH3 SAR advantage and to establish this compound's unique kinase inhibition fingerprint [1][2].

Structure-Activity Relationship Expansion: Methoxy-Naphthalene Pharmacophore Optimization

This compound serves as a strategic SAR probe for interrogating the contribution of the 6-methoxynaphthalen-2-yl moiety to target engagement and cellular potency within the pyrazole-thiazole hybrid scaffold. The documented SAR rank order (–OCH3 > –CH3 > –H > –Br > –Cl > –F) establishes methoxy substitution as the optimal A-ring modification for anti-proliferative activity [1]. However, this SAR was derived from a series employing dihydro-pyrazoline and thiazolidinone linkers distinct from the pyrrol-2-yl linkage present in this compound. Procurement of this compound enables systematic investigation of whether the –OCH3 superiority translates across alternative linker geometries, addressing a critical knowledge gap in the structure-activity landscape of this pharmacophore class [1]. Comparative testing against the –H (unsubstituted naphthalene) analog of this compound's scaffold would directly quantify the methoxy group contribution within the pyrrol-2-yl linkage context.

Kinase Selectivity Panel Screening: Defining Pyrrol-2-yl Linker Fingerprints

The pyrrol-2-yl linker motif distinguishes this compound from the broader pyrazole-thiazole-naphthalene chemical space, which has been predominantly characterized using dihydro-pyrazoline, pyrazoline, and thiazolidinone linkages [1][2]. Documented pyrazole-thiazole hybrids have demonstrated dual EGFR/HER2 inhibition (IC50 = 180 nM and 640 nM, respectively) [2], while other thiazole-pyrazole conjugates have shown VEGFR-2 engagement in molecular docking studies [3]. This compound is optimally deployed in broader kinase selectivity panel screening to empirically define the kinase inhibition signature imparted by the unique pyrrol-2-yl linker architecture. Such profiling is essential for establishing whether this structural motif confers selectivity advantages or polypharmacology profiles distinct from the class benchmarks [2][3].

In Vitro Toxicology and Counter-Screening: Normal Cell Cytotoxicity Assessment

Given the documented variability in cytotoxicity windows among structurally related naphthyl pyrazolyl thiazole derivatives—with optimized linker configurations achieving selectivity indices of 7–10-fold between MCF-7 cancer cells and HEK 293 normal cells [2]—this compound is appropriately positioned for in vitro toxicology and counter-screening applications. The compound's pyrrol-2-yl linker represents an untested architecture whose normal cell cytotoxicity profile must be empirically determined before any downstream applications. Recommended assays include parallel MTT cytotoxicity evaluation in HEK 293 or equivalent normal human cell lines to establish a baseline selectivity index, with comparative benchmarking against hybrid 9a (HEK 293 IC50 = 80.25–96.95 μM) [2] and compound 7d (HeLa cancer cell IC50 = 0.86 μM) [1] to contextualize findings within the broader chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG-1102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.